molecular formula C13H15NO3 B1398681 Benzyl allyl(2-oxoethyl)carbamate CAS No. 370880-75-4

Benzyl allyl(2-oxoethyl)carbamate

Cat. No.: B1398681
CAS No.: 370880-75-4
M. Wt: 233.26 g/mol
InChI Key: XUEMBLJTQGDMMM-UHFFFAOYSA-N
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Description

Benzyl allyl(2-oxoethyl)carbamate is an organic compound with the chemical formula C12H15NO3. It is a colorless to pale yellow liquid known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl allyl(2-oxoethyl)carbamate can be synthesized through various methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide . Another method includes the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of benzyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Allyl carbamate
  • 2-oxoethyl carbamate

Uniqueness

Benzyl allyl(2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other carbamates . This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Benzyl allyl(2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a carbamate derivative, which are known for their diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 219.24 g/mol

This compound features a benzyl group, an allyl moiety, and a carbamate functional group, which are critical for its biological interactions.

The primary mechanism of action for this compound involves inhibition of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play essential roles in the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes leads to increased levels of ACh in synaptic clefts, enhancing cholinergic signaling.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against AChE and BChE. The inhibitory concentration (IC50_{50}) values for various carbamate derivatives have been reported, with significant implications for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

CompoundIC50_{50} (μM)
This compound46.35
Rivastigmine5.0
Galantamine7.0

Antimicrobial Activity

Recent studies have indicated that carbamate derivatives can exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Cytotoxicity Assessment

Cytotoxicity assays using human monocytic leukemia THP-1 cell lines revealed that this compound has low toxicity, making it a suitable candidate for further pharmacological exploration.

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to increase ACh levels was correlated with enhanced memory retention.
  • Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations lower than those typically required for conventional antibiotics.

Properties

IUPAC Name

benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEMBLJTQGDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725442
Record name Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370880-75-4
Record name Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of benzyl N-allyl-N-(2,2-dimethoxyethyl)carbamate (30 g, 107 mmol) in formic acid (36.8 mL, 860 mmol) and water (4.84 mL) is stirred at room temperature overnight. The mixture is concentrated and diluted with hexanes/ethyl acetate (1:2) and water. The organic layer is separated, washed with brine solution until pH=6, and dried over sodium sulfate. The solvent is evaporated to give the title compound (25 g, 99%). ES/MS (m/e): 234 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.84 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl allyl(2-oxoethyl)carbamate
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Benzyl allyl(2-oxoethyl)carbamate
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Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 4
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 5
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 6
Benzyl allyl(2-oxoethyl)carbamate

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